Aluminum boride

Übersicht

Beschreibung

Aluminum Boride is a hard, high-melting material with metal-like conductivity . It is part of a large family of inorganic solids known as intermetallic borides, which have rich bonding schemes and huge compositional and structural diversity .

Synthesis Analysis

Aluminum Boride can be synthesized by two methods: calcination of a mixture of Al and B powders at temperatures from 900 to 1500°C, and high-temperature self-propagating synthesis with mechanical preactivation . Another method involves the use of molybdenum aluminum boride single crystals, which are applied for the electrochemical N2 reduction reaction under ambient conditions and in alkaline media .Molecular Structure Analysis

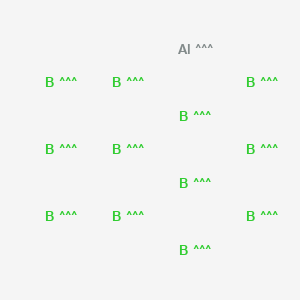

The B atoms in Aluminum Boride form graphite-like sheets with Al atoms between them, similar to the structure of magnesium diboride . The unique nano-laminated crystal structure of the MAB phase (a family of ternary transition metal aluminum borides) provides excellent electrocatalytic performances .Chemical Reactions Analysis

Aluminum Boride has been found to exhibit excellent electrocatalytic performances in the electrochemical N2 reduction reaction . It also reacts violently with water .Physical And Chemical Properties Analysis

Aluminum Boride is stable to nonoxidizing acids but breaks down in strong oxidizing agents and strong alkalis . It has high values of hardness, specific strength, melting point, chemical resistance, and thermal and electrical conductivity, as well as a low linear thermal expansion coefficient .Wissenschaftliche Forschungsanwendungen

Impurity Removal in Aluminum : Aluminum boride is used in the removal of impurities like Ti, Zr, V, and Cr from aluminum melts. Boron treatment is employed for this purpose, leading to the formation of borides. Studies reveal that diborides (MB2) are the most thermodynamically stable in these conditions (Khaliq et al., 2011); (Khaliq et al., 2014).

Reinforcement in Aluminum Alloys : In laser powder-bed fusion, aluminum boride, among other ceramic particulates, is used to reinforce aluminum alloys. This results in improved mechanical properties and grain refinement of the printed parts (Minasyan & Hussainova, 2022).

Nuclear Applications : Aluminum/boron metal–matrix composites (MMC) with varying boron content have been studied for use in nuclear applications, where boron offers neutron absorption properties. The formation of new boride phases was observed with the change in boron content (Abenojar et al., 2006).

High-Energy Materials in Aviation : Aluminum borides, such as AlB2 and AlB12, are considered promising for modern fuel compositions in aircraft. They have been shown to improve the oxidation kinetics of metal powders used in aviation fuel compositions (Korotkih et al., 2021).

Surface Hardening of Steel : Boride coatings, including aluminum boride, are applied to steel parts to improve their wear resistance. This is particularly useful in vehicle and aircraft engineering (Dmitriev et al., 2018).

Two-Dimensional Materials : A two-dimensional aluminum boride (AlB6-ptAl-array) nanosheet has been discovered with unique properties such as high stability, mechanical strength, and potential applications in nanoelectronics and nanomechanics (Song et al., 2019).

Hydrogen Storage : Research on aluminum boride is ongoing in the context of hydrogen storage, looking into its properties and potential applications (Graetz et al., 2011).

Aluminum Reduction Cells : Aluminum borides, along with carbides, have been explored for use in cathode construction in aluminum reduction cells, potentially reducing cathode voltage drop and enabling new cell structures (Ransley, 1962).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/Al.12B | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOOCQBAIRXOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlB12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015528 | |

| Record name | Aluminium dodecaboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum boride | |

CAS RN |

12041-54-2, 37367-77-4 | |

| Record name | Aluminum boride (AlB12) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12041-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum boride (AlB12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium dodecaboride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium dodecaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.